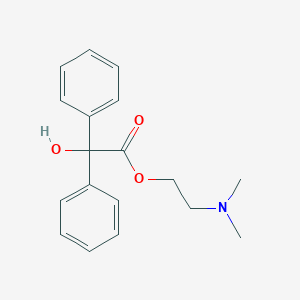

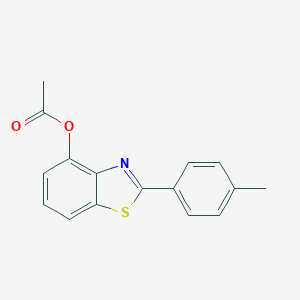

4-Acetoxy-2-(4-methylphenyl)benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- KB-2683 est un immunomodulateur de petite molécule initialement développé par Organon KK.

- Sa formule chimique est C₁₆H₁₃NO₂S, et son InChIKey est RBCGOSAFAPGFGD-UHFFFAOYSA-N.

- Ce composé a été étudié pour ses effets thérapeutiques potentiels dans les maladies du système immunitaire, les affections cutanées et les troubles musculo-squelettiques .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour KB-2683 ne sont pas largement disponibles dans le domaine public.

- Les méthodes de production industrielle restent des informations propriétaires.

Analyse Des Réactions Chimiques

- La réactivité de KB-2683 implique probablement diverses transformations chimiques, mais des informations détaillées sur les réactions spécifiques sont limitées.

- Les réactifs et conditions courants utilisés dans sa synthèse ne sont pas divulgués publiquement.

- Les principaux produits formés à partir de ses réactions restent non divulgués.

Applications de la recherche scientifique

- KB-2683 a été exploré en recherche scientifique pour ses propriétés immunomodulatrices.

- Il affecte la réponse immunitaire, bien qu'il n'ait pas d'activités anti-inflammatoires ou analgésiques.

- Notamment, KB-2683 a démontré des effets immunomodulateurs dans l'hypersensibilité retardée améliorée .

Mécanisme d'action

- Le mécanisme exact par lequel KB-2683 exerce ses effets reste propriétaire.

- Les cibles moléculaires et les voies impliquées ne sont pas documentées publiquement.

Applications De Recherche Scientifique

- KB-2683 has been explored in scientific research for its immunomodulatory properties.

- It affects the immune response, although it lacks anti-inflammatory or analgesic activities.

- Notably, KB-2683 demonstrated immunomodulatory effects in enhanced delayed type hypersensitivity .

Mécanisme D'action

- The exact mechanism by which KB-2683 exerts its effects remains proprietary.

- Molecular targets and pathways involved are not publicly documented.

Comparaison Avec Des Composés Similaires

- Le caractère unique de KB-2683 réside dans son activité immunomodulatrice.

- Malheureusement, des composés similaires spécifiques ne sont pas explicitement répertoriés dans les informations disponibles.

Propriétés

Numéro CAS |

122589-79-1 |

|---|---|

Formule moléculaire |

C16H13NO2S |

Poids moléculaire |

283.3 g/mol |

Nom IUPAC |

[2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate |

InChI |

InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3 |

Clé InChI |

RBCGOSAFAPGFGD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

SMILES canonique |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

| 122589-79-1 | |

Synonymes |

4-acetoxy-2-(4-methylphenyl)benzothiazole |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)